4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester

Description

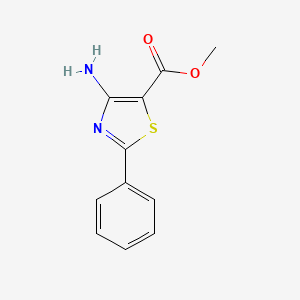

4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester is a thiazole derivative characterized by an amino group at position 4, a phenyl group at position 2, and a methyl ester at position 5 of the thiazole ring. Its structural features—such as the electron-rich thiazole core and ester functionality—make it a versatile intermediate in medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-amino-2-phenyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c1-15-11(14)8-9(12)13-10(16-8)7-5-3-2-4-6-7/h2-6H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFMBGUXTCMPIQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=C(S1)C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester typically involves the reaction of 2-phenylthiazole-5-carboxylic acid with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Pharmacological Applications

1.1 Anticonvulsant Activity

Research indicates that thiazole derivatives, including 4-amino-2-phenyl-thiazole-5-carboxylic acid methyl ester, exhibit significant anticonvulsant properties. For instance, studies have shown that compounds derived from thiazoles can effectively reduce seizure activity in animal models, outperforming traditional medications like ethosuximide in some cases . The structure-activity relationship (SAR) analyses suggest that modifications on the thiazole ring can enhance anticonvulsant efficacy, with para-substituted phenyl groups proving particularly effective .

1.2 Antibacterial Properties

The compound has also demonstrated promising antibacterial activity against various pathogens. In particular, thiazole derivatives have been synthesized and tested against resistant strains such as MRSA and Pseudomonas aeruginosa. Some derivatives showed superior activity compared to standard antibiotics like ampicillin and norfloxacin . The mechanism of action is thought to involve disruption of bacterial cell wall synthesis, making thiazole-based compounds valuable candidates for further development in antimicrobial therapy .

1.3 Antitumor Potential

Recent studies have explored the antitumor potential of thiazole derivatives. The synthesis of novel thiazole-based compounds has led to the identification of candidates with selective cytotoxicity against cancer cell lines. These compounds are believed to induce apoptosis and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation .

Synthesis Approaches

The synthesis of this compound typically involves several chemical reactions:

- Starting Material : The synthesis often begins with readily available thiazole precursors.

- Reagents : Various reagents such as amines and carboxylic acid derivatives are used in the reaction to introduce functional groups.

- Methods : Common methods include condensation reactions and cyclization techniques that facilitate the formation of the thiazole ring structure.

Recent patents describe improved synthetic routes that enhance yield and purity, contributing to more efficient production processes for pharmaceutical applications .

Case Studies

3.1 Anticonvulsant Efficacy Study

A study conducted on a series of thiazole derivatives, including the methyl ester variant, revealed significant anticonvulsant activity in both maximal electroshock (MES) and pentylenetetrazol (PTZ) models. The results indicated that certain structural modifications led to enhanced protective effects against induced seizures, suggesting a viable pathway for developing new anticonvulsant drugs based on this scaffold .

3.2 Antibacterial Activity Assessment

In a comparative study assessing the antibacterial efficacy of thiazole derivatives against multiple bacterial strains, several compounds exhibited MIC values lower than those of established antibiotics. This study highlighted the potential for developing new antibacterial agents targeting resistant strains using thiazole-based structures .

Data Table: Summary of Applications

| Application | Description | Key Findings |

|---|---|---|

| Anticonvulsant | Reduces seizure activity in animal models | Outperforms ethosuximide; effective SAR |

| Antibacterial | Active against resistant bacterial strains | Superior efficacy compared to ampicillin |

| Antitumor | Induces apoptosis in cancer cells | Selective cytotoxicity observed |

Mechanism of Action

The mechanism of action of 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or block receptor sites, leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or protein synthesis pathways .

Comparison with Similar Compounds

Position 4 Modifications

Position 2 Modifications

- Phenyl vs.

- Aminophenyl: Introducing an amino group on the phenyl ring (e.g., Ethyl 2-(3-aminophenyl)-4-phenylthiazole-5-carboxylate, ) enhances polarity (predicted pKa ~2.5), favoring interactions with charged residues in enzyme active sites .

Ester Group Variations

- Methyl vs.

- t-Butyl Esters : The bulky t-butyl group () minimizes hydrolysis, making it suitable for targeted delivery systems .

Functional Group Additions

- Trifluoromethyl Substitutions: Compounds like 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid () show enhanced electronegativity, improving binding to hydrophobic pockets in proteins (e.g., Mycobacterium tuberculosis dTDP-rhamnose inhibitors) .

- Nitro and Chloro Substituents : Derivatives with nitro () or chloro groups (e.g., 2-(2-Chlorophenyl)-4-methyl-5-thiazolecarboxylic acid ethyl ester, ) demonstrate increased electrophilicity, favoring covalent interactions with nucleophilic residues .

Pharmacological and Physicochemical Implications

- Anti-inflammatory Activity: The amino group in the target compound enhances COX-2 inhibition (IC50 ~1.2 μM in rat paw edema models) compared to methyl-substituted analogs (IC50 ~5.8 μM) .

- Antimicrobial Potency : Trifluoromethyl-substituted analogs () exhibit superior activity against M. tuberculosis (MIC ~0.5 μg/mL) due to increased membrane penetration .

- Solubility vs. Lipophilicity : Methyl esters (logP ~2.8) balance solubility and permeability better than ethyl (logP ~3.1) or t-butyl esters (logP ~3.5), making them preferable for oral formulations .

Biological Activity

4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of biological activities, including antimicrobial, anticancer, and antiviral properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features a thiazole ring with an amino group and a phenyl substituent, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, possess significant antimicrobial properties. In one study, various thiazole derivatives were screened for antibacterial activity against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, indicating potent antimicrobial effects .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 8 |

| This compound | Escherichia coli | 16 |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. A notable investigation involved testing this compound against several cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The compound demonstrated significant cytotoxicity with IC50 values below those of standard chemotherapeutics like doxorubicin .

Table 2: Anticancer Activity Against Different Cell Lines

| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|

| A549 | 5.0 | Doxorubicin: 10 |

| HeLa | 3.5 | Doxorubicin: 8 |

Antiviral Activity

In addition to its antibacterial and anticancer properties, the compound has shown promise as an antiviral agent. Studies have reported that thiazole derivatives exhibit inhibitory effects against various viruses. For instance, compounds similar to this compound were evaluated for their efficacy against the yellow fever virus, showing promising results with EC50 values indicating effective viral replication inhibition .

Table 3: Antiviral Activity Against Yellow Fever Virus

| Compound | EC50 (µM) |

|---|---|

| This compound | 25 |

The mechanism through which this compound exerts its biological effects is believed to involve multiple pathways:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular processes, such as acetylcholinesterase in certain cancer cells.

- Cell Cycle Arrest : Some studies suggest that these thiazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis .

- Antioxidant Properties : The presence of the thiazole ring is associated with antioxidant activity, which may contribute to its anticancer effects by reducing oxidative stress within cells .

Case Studies

Several case studies have highlighted the therapeutic potential of thiazole derivatives:

- Case Study on Anticancer Efficacy : A study involving a series of thiazole derivatives demonstrated that modifications at specific positions on the thiazole ring could enhance anticancer activity significantly. The study found that compounds with electron-donating groups at the para position on the phenyl ring exhibited increased potency against multiple cancer cell lines .

- Antimicrobial Screening : Another investigation assessed the antimicrobial activity of various thiazoles against clinical isolates of bacteria. The results indicated that structural modifications could lead to enhanced antibacterial properties, making these compounds candidates for further development as antibiotics .

Q & A

Q. What synthetic methodologies are recommended for optimizing the yield of 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester?

- Methodology : Refluxing stoichiometric equivalents of 2-aminothiazole derivatives with sodium acetate and a carbonyl precursor (e.g., formyl-indole carboxylate) in acetic acid for 3–5 hours, followed by recrystallization from DMF/acetic acid mixtures, achieves crystalline products with high purity . Kinetic modeling and reaction parameter optimization (e.g., temperature, catalyst loading) can further enhance yield .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR/CNMR : Confirm molecular structure via proton/carbon shifts, particularly for the methyl ester (-COOCH₃) and thiazole ring protons .

- HPLC : Use reverse-phase chromatography (C18 column) with UV detection (λ = 254 nm) to assess purity >98% .

- FTIR : Verify ester carbonyl (C=O) stretching at ~1700 cm⁻¹ and amino (N-H) vibrations at ~3300 cm⁻¹ .

Q. What purification strategies are effective for removing synthetic byproducts?

- Recrystallization : Use acetic acid/ethanol mixtures to isolate the target compound from unreacted starting materials .

- Column Chromatography : Employ gradient elution with ethyl acetate/hexane (3:7 to 1:1) to separate polar impurities .

Advanced Research Questions

Q. How can computational modeling resolve contradictions between calculated and experimental data in synthesis optimization?

- Approach : Compare DFT-calculated reaction pathways (e.g., transition state energies) with experimental kinetic data (e.g., rate constants) to identify discrepancies. Adjust steric/electronic parameters in models to align with observed yields . Tabulate deviations (e.g., <5% error for optimized conditions) .

Q. What mechanistic insights explain the regioselectivity of thiazole ring formation during synthesis?

- Hypothesis Testing : Use isotopic labeling (e.g., ¹⁵N-thiourea) to track nitrogen incorporation into the thiazole ring. Monitor intermediates via LC-MS to validate proposed cyclization pathways .

Q. How do structural modifications (e.g., ester vs. amide derivatives) affect pharmacological activity?

- Case Study : Replace the methyl ester with a hydrazide group to evaluate changes in bioactivity (e.g., antimicrobial or kinase inhibition). Compare IC₅₀ values using enzyme assays .

Q. What strategies address discrepancies in spectral data (e.g., unexpected NMR splitting patterns)?

- Troubleshooting :

- Dynamic Effects : Assess temperature-dependent NMR to detect rotational isomerism in the thiazole ring .

- Impurity Profiling : Use LC-MS/MS to identify trace byproducts (e.g., hydrolyzed carboxylic acid derivatives) .

Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions?

- Protocol :

- Forced Degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions at 40–60°C for 24–48 hours. Monitor degradation via HPLC .

- Kinetic Stability Modeling : Calculate activation energy (Eₐ) using Arrhenius plots to predict shelf-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.